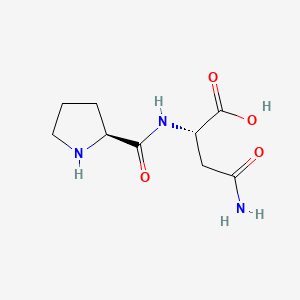

H-Pro-Asn-OH

説明

Structure

3D Structure

特性

分子式 |

C9H15N3O4 |

|---|---|

分子量 |

229.23 g/mol |

IUPAC名 |

(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |

InChIキー |

JQOHKCDMINQZRV-WDSKDSINSA-N |

異性体SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)N)C(=O)O |

正規SMILES |

C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Prolyl-Asparagine structure and conformation

An In-depth Technical Guide on the Structure and Conformation of Prolyl-Asparagine

Introduction

The dipeptide Prolyl-Asparagine (Pro-Asn) presents a fascinating case study in conformational analysis due to the unique structural characteristics of its constituent amino acids. Proline, with its cyclic side chain fused to the backbone amine, imposes significant constraints on the peptide backbone, while also introducing distinct conformational equilibria, namely cis-trans isomerization and ring puckering. Asparagine contributes a flexible side chain with a terminal amide group capable of forming crucial hydrogen bonds that can dictate local structure.

Understanding the conformational landscape of the Pro-Asn motif is critical for researchers, scientists, and drug development professionals. The local geometry of this dipeptide can influence protein folding, stability, and function, and its presence can modulate protein-protein interactions. This guide provides a detailed examination of the structural features of Pro-Asn, the conformational states available to it, and the experimental and computational methods used for its characterization.

Core Structural Features and Dihedral Angles

The conformation of the Prolyl-Asparagine dipeptide is defined by a series of torsion or dihedral angles along the peptide backbone and within the amino acid side chains.

-

Backbone Dihedral Angles:

-

Φ (phi): The angle of rotation around the N-Cα bond of the asparagine residue. The preceding proline's cyclic structure heavily restricts its own Φ angle to a narrow range, typically around -65°.[1]

-

Ψ (psi): The angle of rotation around the Cα-C' bond of the asparagine residue.

-

Ω (omega): The angle of rotation around the peptide bond (C'-N) between proline and asparagine. This bond can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation.

-

-

Proline Side Chain (Pyrrolidine Ring) Dihedral Angles: The conformation of the five-membered ring is described by five dihedral angles (χ1 to χ5), which collectively define its "pucker."

-

Asparagine Side Chain Dihedral Angles:

-

χ1 (chi1): The angle of rotation around the Cα-Cβ bond.

-

χ2 (chi2): The angle of rotation around the Cβ-Cγ bond. The orientation of the side-chain amide group is determined by this angle.

-

Below is a diagram illustrating the chemical structure and key dihedral angles of the Prolyl-Asparagine dipeptide.

Caption: Chemical structure of Prolyl-Asparagine with key dihedral angles.

Conformational Analysis of the Proline Residue

The proline residue introduces two critical, interconnected conformational equilibria that profoundly impact the structure of the Pro-Asn dipeptide.

Cis-Trans Isomerization

Unlike other peptide bonds, which overwhelmingly favor the trans conformation (>99.5%), the peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy difference between the cis and trans states.[2][3] This results in a substantial population of the cis isomer, often ranging from 5-30% in proteins.[3][4][5] The unique cyclic structure of proline reduces the steric clash that destabilizes the cis form in other amino acids.[2][6] The interconversion between cis and trans isomers is a slow process, with a high activation barrier of approximately 20 kcal/mol, occurring on a timescale of seconds to minutes.[5][7][8]

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo ("up") and Cγ-endo ("down").[7][8][9] This nomenclature is based on the position of the Cγ atom relative to the proline's own carbonyl group.[7][8]

-

Cγ-exo (Up) Pucker: The Cγ atom is on the opposite side of the ring from the carbonyl group. This pucker is associated with more compact backbone conformations (e.g., α-helix, PPII helix).[7]

-

Cγ-endo (Down) Pucker: The Cγ atom is on the same side as the carbonyl group. This pucker favors more extended backbone conformations and is often observed in β-turns.[7]

Ring pucker interconversion is a rapid process with a low activation barrier (2-5 kcal/mol), occurring on the picosecond timescale.[7][8] Importantly, the ring pucker is coupled with the cis-trans isomerization state; the endo conformation shows a strong preference for the cis isomer.[1][10]

Caption: Conformational equilibria of the proline residue.

Conformational Analysis of the Asparagine Residue

The asparagine side chain's conformation is primarily determined by rotations around the χ1 and χ2 bonds, giving rise to distinct rotamers.

Side Chain Rotamers

The terminal amide group of asparagine can act as both a hydrogen bond donor and acceptor, playing a significant role in stabilizing protein structures.[11] The spatial orientation of this group is defined by the χ1 and χ2 dihedral angles. While χ1 angles tend to cluster around the staggered values (+60°, 180°, -60°), the distribution of χ2 is also non-random, leading to defined rotameric populations.[12][13] Correctly identifying the rotamer state is crucial, as an incorrect 180° "flip" of the amide group can lead to erroneous structural interpretations.[11][12][13][14]

Role in Secondary Structure

The hydrogen bonding capacity of the asparagine side chain allows it to interact with the local peptide backbone.[15] These side chain-to-main chain interactions make asparagine a potent inducer of turns, particularly β-turns, where it frequently occupies key positions.[16]

Caption: Rotational degrees of freedom in the asparagine side chain.

Prolyl-Asparagine: An Integrated Conformational View

The conformational preferences of proline and asparagine are mutually influential. The rigid φ angle of proline and its cis/trans state directly impact the conformational space available to the subsequent asparagine residue.

A critical structural consideration for the Pro-Asn sequence is its ineligibility for N-linked glycosylation. This essential protein modification occurs at the sequon Asn-X-Ser/Thr, where 'X' can be any amino acid except proline.[17][18][19][20] The structural basis for this strict exclusion lies in the conformation required for recognition by the oligosaccharyltransferase (OST) enzyme. The enzyme requires the peptide backbone at the 'X' position to adopt a specific conformation (φ angle around -150°) that is sterically incompatible with the rigid pyrrolidine ring of proline.[21]

Quantitative Conformational Data

The following tables summarize typical dihedral angle values for proline and asparagine conformations derived from statistical analyses of high-resolution protein structures.

Table 1: Typical Dihedral Angles for Proline Conformations

| Proline State | ω (Omega) Angle | Φ (Phi) Angle Range | Associated Pucker |

| trans | ~180° | -59° ± 7° | Exo preference |

| cis | ~0° | -67° to -82° | Endo preference |

| Data synthesized from multiple sources.[1][7][10] |

Table 2: Common Rotamers for the Asparagine Side Chain

| Rotamer Name | χ1 (chi1) Angle Range | χ2 (chi2) Angle Range | Frequency |

| t-g+ | ~180° | ~60° | Common |

| m-g+ | ~-60° | ~60° | Common |

| t-t | ~180° | ~180° | Less Common |

| m-t | ~-60° | ~180° | Less Common |

| Data represents common backbone-independent rotamers.[12][13][14] |

Experimental and Computational Protocols

Determining the precise conformation of a Pro-Asn motif requires a combination of experimental and computational techniques.

X-ray Crystallography

This technique provides an atomic-resolution three-dimensional structure of the dipeptide, typically as part of a larger peptide or protein, in its crystalline state.

Detailed Methodology:

-

Purification: The peptide or protein containing the Pro-Asn sequence is purified to homogeneity, which is a critical factor for successful crystallization.[22]

-

Crystallization: The purified macromolecule is brought to a state of supersaturation by mixing it with a precipitating agent. Techniques like vapor diffusion (hanging or sitting drop) or batch crystallization are employed to promote the growth of well-ordered, three-dimensional crystals.[22][23]

-

X-ray Diffraction: The crystal is placed in a high-intensity X-ray beam, often from a synchrotron source.[24][25] The electrons within the molecule scatter the X-rays, producing a distinct diffraction pattern that is recorded by a detector.[25]

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final three-dimensional structure.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, providing data that is complementary to the static picture from crystallography.

Detailed Methodology:

-

Sample Preparation: The Pro-Asn containing peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) at a specific concentration and pH.[26] Isotopic labeling (e.g., ¹⁵N, ¹³C) is often employed for larger molecules to simplify spectra and enable advanced experiments.

-

Data Acquisition: A suite of NMR experiments is performed.

-

1D ¹H NMR: Provides initial information on the chemical environment of protons.[27][28]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for distinguishing cis and trans proline isomers. The intensity of the Hα(i)-Hα(i+1) cross-peak is characteristically different for the two isomers.[3] It also provides distance constraints between protons that are close in space (< 5 Å), which are used for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.

-

¹³C Chemical Shifts: The chemical shifts of the Pro Cβ and Cγ carbons are highly sensitive to the cis/trans isomeric state and are considered a reliable indicator.[3]

-

-

Data Analysis and Structure Calculation: The collected spectral data (chemical shifts, coupling constants, NOEs) are assigned to specific atoms in the sequence. This information is then used as input for computational algorithms to calculate an ensemble of structures consistent with the experimental data.

Computational Modeling

Computational methods are used to explore the potential energy landscape of the dipeptide and to complement experimental findings.

Detailed Methodology:

-

Model System Setup: A model of the Pro-Asn dipeptide (e.g., capped with Acetyl and N-methylamide groups to mimic the peptide environment) is constructed.[29]

-

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to accurately calculate the energies of different conformations, investigate reaction mechanisms (like isomerization), and determine activation barriers.[9][29]

-

Molecular Dynamics (MD) Simulations: A classical force field is used to simulate the motion of the dipeptide over time (nanoseconds to microseconds). This allows for the exploration of the accessible conformational space and the characterization of the relative populations of different states (e.g., cis/trans populations, rotamer distributions).[9]

Caption: Workflow for Prolyl-Asparagine conformational analysis.

Conclusion

The Prolyl-Asparagine dipeptide is a structurally complex motif governed by the interplay between the constrained yet versatile proline residue and the flexible, interactive asparagine side chain. The slow cis-trans isomerization and rapid ring puckering of proline, coupled with the rotameric states and hydrogen-bonding potential of asparagine, create a unique conformational landscape. A comprehensive understanding of this landscape, achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is indispensable for elucidating its role in protein structure, function, and its potential as a target in drug design. The strict exclusion of the Pro-Asn sequence from N-linked glycosylation further underscores the profound structural and functional implications of this specific dipeptide linkage.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides [imrpress.com]

- 4. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of proline cis/trans isomerization in protein folding and function – Glockshuber Group | ETH Zurich [emeritus.glockshubergroup.ethz.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NQ-Flipper: recognition and correction of erroneous asparagine and glutamine side-chain rotamers in protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Asparagine and glutamine rotamers: B-factor cutoff and correction of amide flips yield distinct clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NP-MRD: Showing NP-Card for L-Asparagine (NP0000653) [np-mrd.org]

- 16. On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pnas.org [pnas.org]

- 18. Structural Basis of Protein Asn-Glycosylation by Oligosaccharyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Crystallization and preliminary X-ray characterization of prolyl tripeptidyl aminopeptidase from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. bmse000030 L-Asparagine at BMRB [bmrb.io]

- 27. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 28. BOC-L-Asparagine(7536-55-2) 1H NMR spectrum [chemicalbook.com]

- 29. pubs.acs.org [pubs.acs.org]

Prolyl-Asparagine Dipeptide: A Technical Guide to its Hypothesized Biological Function and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prolyl-Asparagine (Pro-Asn) dipeptide is a simple biomolecule whose specific biological functions are not yet fully elucidated. However, compelling evidence from studies on structurally analogous dipeptides, namely Prolyl-Glycine (Pro-Gly) and Prolyl-Aspartate (Pro-Asp), suggests a significant role in cellular signaling, particularly in the regulation of Insulin-like Growth Factor 1 (IGF-1) expression and secretion. This technical guide consolidates the current understanding of this hypothesized function, presenting the underlying signaling pathway, quantitative data from analogous dipeptides, and detailed experimental protocols to facilitate further research into the bioactivity of Pro-Asn.

Introduction: The Emerging Role of Proline-Containing Dipeptides in Cellular Signaling

While the direct biological activities of the Prolyl-Asparagine (Pro-Asn) dipeptide remain an area of active investigation, research into closely related proline-containing dipeptides has revealed their potential as signaling molecules. Studies on Prolyl-Glycine (Pro-Gly) and Prolyl-Aspartate (Pro-Asp) have demonstrated their ability to stimulate the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes[1][2]. IGF-1 is a crucial hormone that mediates the growth-promoting effects of growth hormone (GH) and plays a vital role in cellular proliferation, differentiation, and metabolism.

Given the structural similarity between Pro-Asn, Pro-Gly, and Pro-Asp, it is hypothesized that Pro-Asn may exert similar biological effects through the same molecular mechanisms. This guide will, therefore, use the well-documented activities of Pro-Gly and Pro-Asp as a framework to propose the biological function of Pro-Asn and to provide the necessary technical information for its investigation.

The Hypothesized Signaling Pathway: PepT1-Mediated Activation of the JAK2/STAT5 Cascade

The proposed mechanism of action for Pro-Asn, based on studies of Pro-Gly and Pro-Asp, involves its transport into hepatocytes via the peptide transporter 1 (PepT1) and subsequent activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This cascade is a key regulator of IGF-1 gene expression[1][2].

The key steps in this proposed pathway are:

-

Cellular Uptake: The Pro-Asn dipeptide is transported into the hepatocyte through the peptide transporter 1 (PepT1). Studies have shown that the expression of PepT1 is upregulated in the presence of these dipeptides, and knockdown of PepT1 abrogates their effects on IGF-1 expression[2][3].

-

Activation of JAK2: Once inside the cell, the dipeptide directly or indirectly leads to the phosphorylation and activation of JAK2, a tyrosine kinase associated with the growth hormone receptor. The precise mechanism of this activation by the dipeptide is still under investigation.

-

Phosphorylation and Dimerization of STAT5: Activated JAK2 then phosphorylates STAT5. Phosphorylated STAT5 molecules form homodimers.

-

Nuclear Translocation and Gene Transcription: The STAT5 dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoter region of the IGF-1 gene, thereby initiating its transcription.

-

IGF-1 Synthesis and Secretion: The transcribed IGF-1 mRNA is translated into the pre-pro-IGF-1 protein, which is then processed and secreted from the hepatocyte as mature IGF-1.

Diagram of the Hypothesized Pro-Asn Signaling Pathway

Caption: Hypothesized signaling pathway of Prolyl-Asparagine (Pro-Asn) in hepatocytes.

Quantitative Data from Analogous Dipeptides

The following tables summarize the quantitative effects of Pro-Gly and Pro-Asp on IGF-1 expression and JAK2/STAT5 signaling in HepG2 cells, as reported in the literature. This data provides a benchmark for designing and interpreting experiments with Pro-Asn.

Table 1: Effect of Pro-Gly on IGF-1 mRNA and Protein Expression in HepG2 Cells

| Treatment | Concentration (mM) | Incubation Time (h) | Relative IGF-1 mRNA Level (Fold Change vs. Control) | Relative prepro IGF-1 Protein Level (Fold Change vs. Control) | IGF-1 Secretion (ng/mL) | Reference |

| Control | - | 24 | 1.0 | 1.0 | ~150 | [2] |

| Pro-Gly | 0.2 | 24 | Not significantly different | Not significantly different | ~200 | [2] |

| Pro-Gly | 0.5 | 24 | ~1.5 | ~1.8 | ~225 | [2] |

| Pro-Gly | 1.0 | 24 | Not significantly different | ~1.7 | ~230 | [2] |

| *P < 0.05 compared to control |

Table 2: Effect of Pro-Gly on JAK2 and STAT5 Phosphorylation in HepG2 Cells

| Treatment | Concentration (mM) | Incubation Time (h) | p-JAK2/JAK2 Ratio (Fold Change vs. Control) | p-STAT5/STAT5 Ratio (Fold Change vs. Control) | Reference |

| Control | - | 24 | 1.0 | 1.0 | [3] |

| Pro-Gly | 0.5 | 24 | ~1.6 | ~1.7 | [3] |

| *P < 0.05 compared to control |

Table 3: Effect of Pro-Asp on IGF-1 Expression and Secretion in Hepatocytes

| Treatment | Effect on IGF-1 Gene Expression | Effect on IGF-1 Secretion | Cell Type | Reference |

| Pro-Asp | Promoted | Promoted | HepG2 cells and primary porcine hepatocytes | [1] |

Note: Specific quantitative fold-changes for Pro-Asp were not detailed in the available literature in a comparable format to Pro-Gly.

Detailed Experimental Protocols

The following protocols are based on the methodologies used in the studies of Pro-Gly and Pro-Asp and can be adapted for the investigation of Pro-Asn.

In Vitro Studies in HepG2 Cells

4.1.1. Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line, HepG2.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding Density: Seed 4 x 10⁶ cells per well in a 6-well plate.

-

Treatment: After reaching 70-80% confluence, starve the cells in serum-free DMEM for 12 hours. Then, treat the cells with varying concentrations of Pro-Asn (e.g., 0.2, 0.5, 1.0 mM) or a vehicle control for 24 hours.

4.1.2. Real-Time Quantitative PCR (RT-qPCR) for IGF-1 mRNA Expression

-

RNA Extraction: Extract total RNA from the treated HepG2 cells using a TRIzol-based reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: Perform real-time PCR using a suitable qPCR instrument and SYBR Green-based detection. Use primers specific for human IGF-1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative IGF-1 mRNA expression using the 2-ΔΔCt method.

4.1.3. Western Blotting for IGF-1, p-JAK2, and p-STAT5

-

Protein Extraction: Lyse the treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against prepro IGF-1, phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

4.1.4. Peptide Transporter 1 (PepT1) siRNA Knockdown

-

Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine).

-

siRNA: Use siRNA duplexes specifically targeting human PepT1 and a non-targeting scramble siRNA as a negative control.

-

Procedure:

-

Seed HepG2 cells as described above.

-

On the day of transfection, dilute the siRNA and transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the siRNA-lipid complexes to the cells and incubate for 6 hours.

-

Replace the transfection medium with complete culture medium and incubate for a further 18 hours before proceeding with the Pro-Asn treatment.

-

-

Validation: Confirm the knockdown efficiency of PepT1 by RT-qPCR.

Diagram of the Experimental Workflow for In Vitro Studies

Caption: Workflow for investigating the effect of Pro-Asn on HepG2 cells.

In Vivo Studies in Mice

4.2.1. Animal Model and Treatment

-

Animal: C57BL/6J female mice (e.g., 6 weeks old).

-

Housing: Maintain the mice under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Treatment Groups:

-

Control (physiological saline)

-

Pro-Asn (e.g., 100 mg/kg body weight)

-

Proline + Asparagine (equimolar to the Pro-Asn dose)

-

-

Administration: Administer the treatments via intraperitoneal (IP) injection.

-

Duration:

-

Acute study: Sacrifice the mice 1 hour after a single injection.

-

Chronic study: Administer injections every other day for a specified period (e.g., 35 days).

-

4.2.2. Sample Collection

-

At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture.

-

Perfuse the liver with ice-cold PBS and immediately harvest the tissue.

-

Snap-freeze the liver samples in liquid nitrogen and store them at -80°C.

-

Prepare serum from the blood samples by allowing it to clot and then centrifuging.

4.2.3. Analysis

-

Liver Tissue: Analyze the liver samples for IGF-1 mRNA expression by RT-qPCR and for prepro IGF-1, p-JAK2, and p-STAT5 protein levels by Western blotting, as described in the in vitro protocols.

-

Serum: Measure the concentration of circulating IGF-1 in the serum samples using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

Diagram of the Experimental Workflow for In Vivo Studies

Caption: Workflow for investigating the in vivo effects of Pro-Asn in mice.

Conclusion and Future Directions

The Prolyl-Asparagine dipeptide, while not extensively studied, is poised to be a bioactive molecule with a potential role in regulating IGF-1 production. The strong evidence from its structural analogs, Pro-Gly and Pro-Asp, provides a solid foundation for hypothesizing its function and for designing experiments to elucidate its specific activities.

Future research should focus on:

-

Directly testing the effects of Pro-Asn: Conducting the in vitro and in vivo experiments outlined in this guide to confirm whether Pro-Asn indeed stimulates IGF-1 expression and secretion via the JAK2/STAT5 pathway.

-

Dose-response studies: Establishing a clear dose-response relationship for the effects of Pro-Asn.

-

Receptor interaction studies: Investigating the direct interaction, if any, between Pro-Asn and the PepT1 transporter or other cell surface receptors.

-

Exploring other potential biological activities: Investigating whether Pro-Asn has other physiological roles beyond the regulation of IGF-1.

By following the technical guidance provided herein, researchers can systematically investigate the biological function of the Prolyl-Asparagine dipeptide, contributing to a deeper understanding of the signaling roles of small peptides and potentially identifying new avenues for therapeutic intervention in growth-related and metabolic disorders.

References

- 1. The dipeptide Pro-Asp promotes IGF-1 secretion and expression in hepatocytes by enhancing JAK2/STAT5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 3. The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Prolyl-Asparagine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-asparagine is a dipeptide composed of the amino acids proline and asparagine. While its direct, specific roles in metabolic signaling and regulation are not extensively documented, its metabolic fate is intrinsically linked to the well-established pathways of its constituent amino acids. This guide provides an in-depth technical overview of the metabolic context of prolyl-asparagine. It covers its likely origins from protein catabolism, its probable enzymatic degradation, and the subsequent integration of proline and asparagine into central metabolism. Furthermore, this document details generalized experimental protocols for the study of dipeptides and presents key quantitative data in structured tables and metabolic pathways as logical diagrams.

Introduction to Prolyl-Asparagine

Prolyl-asparagine (Pro-Asn) is a dipeptide that is an expected, albeit not yet directly identified in human tissues, intermediate of protein catabolism.[1] Its significance in metabolic pathways is understood by examining the metabolism of its constituent amino acids, L-proline and L-asparagine, which are deeply integrated into central carbon and nitrogen metabolism. Proline, a unique cyclic amino acid, plays crucial roles in protein structure, redox balance, and cellular stress responses.[2] Asparagine is vital for nitrogen transport and storage, and anaplerosis, and has an emerging role as a signaling molecule for glutamine sufficiency.[3][4][5] The Pro-Asn dipeptide likely exists transiently, being formed during proteolysis and rapidly hydrolyzed into its constituent amino acids.

Metabolic Fate of Prolyl-Asparagine

The metabolic journey of prolyl-asparagine can be conceptualized in two main stages: its formation and its degradation.

Formation: A Product of Proteolysis

The primary route for the formation of prolyl-asparagine is the enzymatic degradation of endogenous and dietary proteins. During this process, proteases and peptidases cleave large proteins into smaller peptides, including dipeptides like Pro-Asn.

References

- 1. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl-specific peptidases for applications in food protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Peptidomics of the Prolyl Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

The Prolyl-Asparagine Dipeptide: A Technical Overview of its Synthesis, Properties, and Biological Significance

Abstract

The Prolyl-Asparagine (Pro-Asn or PN) dipeptide, a fundamental molecular building block, is formed through a peptide bond between the amino acids L-proline and L-asparagine. While the dipeptide itself does not possess a singular, storied history of discovery akin to a major signaling molecule, its importance is understood through the foundational principles of peptide chemistry and the significant biological roles of the Pro-Asn sequence motif within larger proteins. This technical guide provides an in-depth look at the Prolyl-Asparagine dipeptide, detailing its physicochemical properties, a standard protocol for its chemical synthesis, and the biological context in which the Pro-Asn motif is functionally relevant. This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry, proteomics, and molecular biology.

Introduction to Peptides and the Prolyl-Asparagine Dipeptide

The concept of peptides emerged from the work of Emil Fischer in the early 20th century, who correctly proposed that amino acids are linked together by amide bonds, which he termed "peptide bonds." This foundational discovery laid the groundwork for understanding the structure of proteins and the nature of smaller peptide chains.

The Prolyl-Asparagine dipeptide is a specific instance of this molecular architecture. It is characterized by the unique cyclic structure of the proline residue, which imposes significant conformational constraints on the peptide backbone. This rigidity often results in the Pro-Asn sequence being a critical component of turns and loops in protein secondary structures, influencing protein folding, stability, and intermolecular interactions.

Physicochemical Properties of Prolyl-Asparagine

The intrinsic properties of the Pro-Asn dipeptide are crucial for its behavior in biological and experimental systems. The following table summarizes key quantitative data for the L-Prolyl-L-Asparagine dipeptide.

| Property | Value |

| Molecular Formula | C₉H₁₅N₃O₄ |

| Average Molecular Mass | 229.23 g/mol |

| Monoisotopic Mass | 229.106255 g/mol |

| Isoelectric Point (pI) | 3.99 (Predicted) |

| logP (Octanol/Water) | -3.25 (Predicted) |

| Topological Polar Surface Area | 127 Ų |

| CAS Number | 70159-67-0 |

Synthesis of Prolyl-Asparagine via Solid-Phase Peptide Synthesis (SPPS)

The standard method for chemically synthesizing a specific peptide such as Prolyl-Asparagine is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Robert Bruce Merrifield. This methodology allows for the efficient and controlled assembly of a peptide chain on a solid resin support.

General Experimental Protocol for Fmoc-Based SPPS

This protocol outlines the synthesis of Pro-Asn using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.

1. Resin Preparation:

-

Start with a rink amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30 minutes to 1 hour.

2. First Amino Acid Coupling (Asparagine):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, activate the first amino acid, Fmoc-Asn(Trt)-OH (Asparagine with a trityl side-chain protecting group), using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

-

Coupling: Add the activated asparagine solution to the deprotected resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin again with DMF to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.

3. Second Amino Acid Coupling (Proline):

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled asparagine residue using 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Amino Acid Activation & Coupling: Activate Fmoc-Pro-OH and couple it to the resin-bound asparagine as described in the previous step.

-

Washing: Wash the resin with DMF, followed by a final wash with dichloromethane (DCM).

4. Cleavage and Deprotection:

-

Dry the synthesized peptide-resin.

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), to cleave the peptide from the resin and remove the side-chain protecting group (Trt from Asparagine). This reaction is typically run for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

5. Purification and Analysis:

-

Lyophilize the crude peptide to obtain a dry powder.

-

Purify the Prolyl-Asparagine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Visualizing Experimental and Logical Workflows

Solid-Phase Synthesis Workflow

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis (SPPS) process used to create the Prolyl-Asparagine dipeptide.

Prolyl-Asparagine: A Technical Guide on a Novel Protein Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine.[1] As an incomplete product of protein catabolism, its presence and concentration in biological systems are beginning to be explored. While not yet extensively documented in human tissues or biofluids, its constituent amino acids are deeply involved in critical cellular processes, suggesting that Pro-Asn may possess significant, heretofore uncharacterized, biological activity. This technical guide provides a comprehensive overview of the current understanding of prolyl-asparagine, including its formation, potential signaling roles, and detailed methodologies for its detection and quantification. This document is intended to serve as a foundational resource for researchers investigating novel biomarkers and therapeutic targets in protein metabolism and degradation pathways.

Introduction

The controlled degradation of proteins is a fundamental cellular process, yielding a complex mixture of free amino acids and short peptides. While the roles of individual amino acids as metabolic fuel and signaling molecules are well-established, the biological significance of many small peptide fragments remains largely unexplored. Prolyl-asparagine is one such dipeptide, categorized as an "expected" metabolite in the Human Metabolome Database, indicating that while its existence is chemically plausible as a product of protein breakdown, it has not yet been consistently identified or quantified in human biological samples.[1]

Proline is unique among the proteinogenic amino acids for its secondary amine structure, which introduces conformational rigidity into peptide chains.[2] Peptidases that cleave at proline residues, such as prolyl oligopeptidase, are implicated in the regulation of various neuropeptides and have been investigated as therapeutic targets.[3][4] Asparagine, a polar amino acid, plays a crucial role in cellular adaptation to glutamine depletion and is essential for protein synthesis.[5] Given the distinct properties of its constituent residues, the prolyl-asparagine dipeptide represents a molecule of interest for its potential bioactivity and as a possible biomarker for pathologies associated with altered protein metabolism.

This guide will detail the formation of prolyl-asparagine, propose potential signaling pathways based on current metabolic knowledge, and provide a comprehensive, adaptable experimental protocol for its quantification using advanced mass spectrometry techniques.

Formation of Prolyl-Asparagine

Prolyl-asparagine is formed during the proteolytic degradation of proteins containing the Pro-Asn sequence. This process can occur through several mechanisms:

-

Endogenous Proteolysis: Cellular proteases, as part of normal protein turnover or in response to specific stimuli, can generate a variety of peptide fragments, including dipeptides. Enzymes with specificity for cleaving after proline residues, such as certain prolyl endopeptidases, could be involved in the liberation of Pro-Asn from larger polypeptides.

-

Digestion: The digestion of dietary proteins in the gastrointestinal tract by enzymes like pepsin, trypsin, and chymotrypsin results in the production of free amino acids and small peptides, which can include prolyl-asparagine.

The stability of the peptide bond between proline and asparagine will influence its steady-state concentration in biological systems.

Potential Signaling Pathways and Biological Significance

While direct evidence for signaling pathways involving prolyl-asparagine is currently lacking, its potential biological roles can be inferred from the known functions of its constituent amino acids and related proline-containing peptides.

Proline-Related Signaling

Proline metabolism is interconnected with the TCA cycle and plays a role in cellular redox balance.[6] Proline-containing cyclic dipeptides, known as diketopiperazines, have been shown to possess a wide range of biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties.[2] It is plausible that prolyl-asparagine could serve as a precursor for the formation of a cyclic dipeptide, cyclo(Pro-Asn), which may then exert biological effects.

Diagram of a Hypothetical Prolyl-Asparagine Signaling Pathway

Caption: Hypothetical pathway of Pro-Asn formation and signaling.

Asparagine-Related Metabolic Roles

Asparagine is crucial for cellular survival under conditions of glutamine starvation.[5] The availability of asparagine can influence cellular processes such as protein synthesis and stress adaptation. Prolyl-asparagine could potentially be hydrolyzed to release free asparagine, thereby contributing to the cellular asparagine pool and influencing these pathways.

Quantitative Analysis of Prolyl-Asparagine

To date, there is no standardized, validated method for the quantification of prolyl-asparagine in biological matrices. The following section outlines a detailed experimental protocol adapted from established methods for dipeptide analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][8] This methodology provides high sensitivity and specificity, making it suitable for the detection of low-abundance metabolites.

Experimental Workflow

The overall workflow for the quantification of prolyl-asparagine involves sample preparation, derivatization, UPLC-MS/MS analysis, and data processing.

References

- 1. Human Metabolome Database: Showing metabocard for Prolyl-Asparagine (HMDB0029012) [hmdb.ca]

- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]

- 3. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Structural Significance of the Pro-Asn Sequence: A Technical Guide for Researchers

An in-depth examination of the Pro-Asn dipeptide motif reveals its critical role in dictating protein structure, stability, and function. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Pro-Asn sequence, including quantitative structural data, detailed experimental protocols, and its involvement in cellular signaling.

The seemingly simple juxtaposition of a proline (Pro) and an asparagine (Asn) residue within a polypeptide chain can have profound consequences for a protein's three-dimensional architecture and its biological activity. The unique conformational rigidity of proline, combined with the hydrogen-bonding potential of asparagine's side chain, creates a structural element that can induce turns, introduce kinks in helices, and serve as a recognition site for protein-protein interactions.

Core Structural Principles of the Pro-Asn Sequence

The Pro-Asn motif's influence on protein structure stems from the inherent properties of its constituent amino acids. Proline, with its cyclic side chain, restricts the backbone dihedral angle phi (φ) to approximately -60°, significantly limiting the conformational freedom of the polypeptide chain[1]. This rigidity can enforce specific secondary structures, most notably β-turns. Asparagine, on the other hand, possesses a polar side chain with both a hydrogen bond donor and acceptor, allowing it to form stabilizing interactions with the protein backbone or other side chains[2].

When combined, these residues can act synergistically. The Pro-Asn sequence is frequently found in turn structures, where the fixed phi angle of proline initiates the turn and the asparagine side chain can form a hydrogen bond to stabilize the conformation. A notable example is the Asn-Pro-Asn-Ala (NPNA) repeat motif found in the circumsporozoite protein of the malaria parasite Plasmodium falciparum. Structural studies have shown that the NPNA unit consistently adopts a type I β-turn, a conformation critical for antibody recognition[3]. This turn is stabilized by a hydrogen bond between the side-chain of the first asparagine and the backbone amide of the second asparagine[3].

Beyond β-turns, the Pro-Asn sequence can also introduce irregularities in α-helices. The rigidity of proline can cause a kink in the helical axis, and the polar asparagine can disrupt the regular hydrogen-bonding pattern of the helix, leading to localized flexibility that can be functionally important[4][5].

Quantitative Structural Data

The structural impact of the Pro-Asn sequence can be quantified by examining the dihedral angles and other geometric parameters observed in protein crystal structures. The following tables summarize key quantitative data for Pro-Asn motifs in different structural contexts.

| Parameter | Proline (in Pro-Asn) | Asparagine (in Pro-Asn) | Reference |

| Dihedral Angles (φ, ψ) | |||

| Type I β-turn (NPNA motif) | φ ≈ -60° | ψ ≈ -30° to -60° | [3] |

| General Occurrence (Predicted) | φ ≈ -60° (less variable) | ψ shows greater variability | [2] |

| Cis/Trans Isomerization (X-Pro bond) | |||

| Frequency of cis conformation | Higher when preceded by an aromatic residue | - | [1] |

| Energy difference (trans vs. cis) | Smaller than for other amino acids | - |

Table 1: Dihedral Angles and Isomerization of the Pro-Asn Motif.

| Property | Wild-Type Protein | Pro -> Ala Mutant | Asn -> Ala Mutant | Reference |

| Melting Temperature (Tm) | Varies | Typically decreased | Varies | [6][7] |

| Change in Free Energy (ΔΔG) | - | Often positive (destabilizing) | Varies | [6][7] |

Table 2: Thermodynamic Stability Changes Upon Mutation of Pro-Asn Sequences. (Note: Specific values are highly protein-dependent and the data presented here are general trends.)

Experimental Protocols for Studying the Pro-Asn Sequence

A variety of experimental techniques can be employed to investigate the structural and functional role of the Pro-Asn sequence. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides containing the Pro-Asn sequence for structural and functional studies.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides). Swell the resin in a solvent like N,N-dimethylformamide (DMF)[1][6][7][8][9].

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF[1][6][7][8][9].

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH or Fmoc-Pro-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed[9].

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers[6].

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Site-Directed Mutagenesis

Objective: To substitute the proline or asparagine residue in a Pro-Asn motif to study its impact on protein function and stability.

Methodology:

-

Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., Pro to Ala). The mutation should be located in the middle of the primers, with at least 10-15 bases of correct sequence on both sides[10][11][12][13][14].

-

PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers. Use a low number of cycles (e.g., 16-18) to minimize the chance of secondary mutations[10].

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact[10][11][12].

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

2D-NMR Spectroscopy

Objective: To determine the solution structure and dynamics of a peptide or protein containing a Pro-Asn sequence.

Methodology:

-

Sample Preparation: Dissolve the purified peptide or protein in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a concentration of 0.5-5 mM[15]. The pH should be maintained to ensure sample stability and optimize spectral quality.

-

Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system[3][16].

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation[16].

-

COSY (Correlated Spectroscopy): To identify scalar-coupled protons, particularly useful for smaller peptides.

-

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide or protein.

-

Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants measured in COSY-type spectra.

-

Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.

Signaling Pathways and Logical Relationships

The structural features induced by the Pro-Asn sequence can have significant implications for cellular signaling. For instance, the introduction of a flexible hinge in a transmembrane helix of a G-protein coupled receptor (GPCR) by an Asn-Pro motif can be crucial for receptor activation and subsequent signal transduction[4]. While a specific, universally conserved signaling pathway directly centered on a Pro-Asn motif is not yet fully elucidated across multiple systems, we can visualize the logical workflow of how such a motif could act as a molecular switch.

Experimental Workflow for Investigating a Pro-Asn Mediated Conformational Switch

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Evaluation of Protein Dihedral Angle Prediction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Site-Directed Mutagenesis [protocols.io]

- 14. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ifeet.org [ifeet.org]

- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]

An In-depth Technical Guide to the Physicochemical Properties of Prolyl-Asparagine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. As a product of protein catabolism, its physicochemical properties are of significant interest in various fields, including drug discovery, biochemistry, and food science.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of Prolyl-Asparagine, including its structure, molecular properties, and stability. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and application.

Chemical Structure and Molecular Properties

Prolyl-Asparagine is formed through a peptide bond between the carboxyl group of proline and the amino group of asparagine. Its chemical structure dictates its physical and chemical behaviors.

Table 1: Core Physicochemical Properties of Prolyl-Asparagine

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₄ | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| IUPAC Name | (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | [2] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | [2] |

| InChI Key | JQOHKCDMINQZRV-WDSKDSINSA-N | [2] |

| Computed XLogP3 | -5.3 | [2] |

| Topological Polar Surface Area | 122 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 4 | [2] |

Acid-Base Properties: Isoelectric Point and pKa Values

Table 2: Estimated Acid-Base Properties of Prolyl-Asparagine

| Property | Estimated Value |

| pKa (α-carboxyl) | ~2.1 - 3.0 |

| pKa (α-amino) | ~8.8 - 9.7 |

| Isoelectric Point (pI) | ~5.4 - 6.4 |

Note: These values are estimations based on typical ranges for dipeptides and the pKa values of proline and asparagine.[3][4][5] Experimental determination is required for precise values.

Solubility

The solubility of peptides is influenced by factors such as pH, temperature, and the presence of salts. Prolyl-Asparagine, with its polar side chain and charged termini, is expected to be soluble in aqueous solutions.[6] The solubility will be lowest at its isoelectric point and will increase as the pH moves away from the pI, due to the increased net charge of the molecule. Specific experimental solubility data for Prolyl-Asparagine is not extensively documented.

Stability Profile

The stability of Prolyl-Asparagine is a critical parameter, particularly for applications in pharmaceuticals and biotechnology. The primary degradation pathways for this dipeptide are enzymatic hydrolysis and chemical degradation, with a notable susceptibility to deamidation at the asparagine residue.

Enzymatic Degradation

Prolyl-Asparagine can be cleaved by various proteases and peptidases. Specifically, post-proline cleaving enzymes (PPCEs) are a class of proteases that hydrolyze peptide bonds at the C-terminal side of proline residues.[7] Therefore, Prolyl-Asparagine is a potential substrate for such enzymes, leading to its breakdown into proline and asparagine.

Chemical Stability and Deamidation

The asparagine residue in Prolyl-Asparagine is susceptible to a non-enzymatic chemical degradation process called deamidation.[8] This reaction involves the nucleophilic attack of the backbone nitrogen of the succeeding amino acid on the side-chain amide of asparagine, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form either aspartic acid or isoaspartic acid.[9] The rate of deamidation is highly dependent on pH, temperature, and the nature of the C-terminal flanking amino acid.[10] In the case of Prolyl-Asparagine, the C-terminus is free, which may influence the deamidation kinetics. Generally, deamidation is accelerated at neutral to alkaline pH.[8]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of Prolyl-Asparagine.

Determination of pKa and Isoelectric Point

5.1.1. Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa values of ionizable groups in a molecule.[2][11][12][13]

Figure 1: Workflow for pKa determination by potentiometric titration.

5.1.2. Isoelectric Focusing (IEF) for pI Determination

Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[14][15][16][17]

Figure 2: Workflow for pI determination by isoelectric focusing.

Determination of Aqueous Solubility

The shake-flask method followed by quantification is a common technique to determine the solubility of a compound.

Figure 3: Workflow for aqueous solubility determination.

Assessment of Chemical Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the degradation of peptides over time.[18][19][20][21][22]

Figure 4: Workflow for assessing chemical stability by HPLC.

Biological Significance and Potential Applications

Prolyl-Asparagine is a dipeptide that can arise from the breakdown of larger proteins. While specific signaling pathways directly involving Pro-Asn have not been extensively characterized, the metabolism of its constituent amino acids, proline and asparagine, is crucial in various physiological and pathological processes. Asparagine, in particular, plays a significant role in cellular adaptation to glutamine depletion and is implicated in cancer cell proliferation.[23][24][25] The proline metabolic pathway is also linked to cellular stress responses.[26] Further research may elucidate specific roles for Prolyl-Asparagine in these or other biological contexts.

Conclusion

This technical guide has summarized the key physicochemical properties of Prolyl-Asparagine and provided detailed experimental workflows for their determination. While some properties are estimated due to a lack of direct experimental data, the provided information serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines. The susceptibility of the asparagine residue to deamidation is a critical stability consideration for any application of this dipeptide. The detailed protocols and diagrams offer a practical framework for further experimental investigation into the characteristics and potential biological roles of Prolyl-Asparagine.

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. Amino Acids [vanderbilt.edu]

- 6. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. mybiosource.com [mybiosource.com]

- 16. Khan Academy [khanacademy.org]

- 17. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 18. archives.ijper.org [archives.ijper.org]

- 19. hplc.eu [hplc.eu]

- 20. phmethods.net [phmethods.net]

- 21. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.physiology.org [journals.physiology.org]

- 24. researchgate.net [researchgate.net]

- 25. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolism of Prolyl-Asparagine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biosynthesis and degradation of the dipeptide Prolyl-Asparagine. Given that dedicated pathways for the synthesis of most dipeptides are not well-described, this guide focuses on the general mechanisms of protein and peptide metabolism that lead to the formation and catabolism of Prolyl-Asparagine. The content herein synthesizes information on the enzymatic processes, relevant quantitative data, and common experimental methodologies.

Introduction to Prolyl-Asparagine Metabolism

Prolyl-Asparagine (Pro-Asn) is a dipeptide composed of the amino acids proline and asparagine. Unlike certain bioactive dipeptides, there is no evidence for a dedicated enzymatic pathway for its direct biosynthesis from constituent amino acids. Instead, the formation and degradation of Pro-Asn are understood to be integral parts of the broader cellular processes of protein turnover and peptide metabolism.

Biosynthesis is largely a consequence of the proteolytic degradation of larger polypeptides and proteins. Specific proteases and peptidases cleave proteins in a manner that can release Pro-Asn as a final product.

Degradation of the Pro-Asn dipeptide into its constituent amino acids, proline and asparagine, is accomplished by specific dipeptidases. These free amino acids can then be reutilized for new protein synthesis or directed into other metabolic pathways.

Biosynthesis of Prolyl-Asparagine via Proteolysis

The generation of Pro-Asn from parent proteins is a multi-step process involving endo- and exopeptidases. The initial cleavage of proteins is carried out by endopeptidases, which cut within the polypeptide chain. Subsequent processing by exopeptidases, which remove amino acids from the ends of peptides, can ultimately yield the Pro-Asn dipeptide.

A key class of enzymes in this process are the prolyl peptidases , which are capable of cleaving peptide bonds involving the cyclic amino acid proline. For instance, prolyl endopeptidase (PREP) is a cytosolic enzyme that preferentially cleaves peptide bonds on the C-terminal side of proline residues within peptides of up to 30 amino acids. This action could generate peptide fragments with N-terminal proline. Further processing of such fragments by other peptidases could then result in the Pro-Asn dipeptide.

Caption: General proteolytic pathway for the generation of dipeptides.

Degradation of Prolyl-Asparagine

The hydrolysis of the Pro-Asn dipeptide into free proline and asparagine is catalyzed by dipeptidases. A critical enzyme in this context is Prolidase (E.C. 3.4.13.9) , also known as Xaa-Pro dipeptidase. Prolidase is a cytosolic enzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline residue. While its canonical substrates are X-Pro dipeptides, its role underscores the importance of specialized enzymes for handling proline-containing peptides. The degradation of Pro-Asn would require a dipeptidase with specificity for an N-terminal proline.

Cytosolic dipeptidases are a broad class of enzymes responsible for the final stages of protein breakdown, hydrolyzing dipeptides into amino acids. While specific data for Pro-Asn is scarce, it is presumed that one or more of these enzymes are capable of its degradation.

Caption: Enzymatic degradation of Prolyl-Asparagine.

Quantitative Data

| Enzyme Class | Example Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |

| Prolyl Endopeptidase | Human PREP | Z-Gly-Pro-AMC | 0.045 | 49 | |

| Dipeptidase | Human Prolidase | Gly-Pro | 1.3 - 5.0 | 1,280 | |

| Dipeptidase | E. coli Dipeptidase E | Ala-His | 0.12 | 110 |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. Z-Gly-Pro-AMC is a synthetic fluorogenic substrate.

Experimental Protocols

The study of Pro-Asn metabolism involves techniques for measuring enzyme activity and quantifying peptides.

This protocol is a generalized method for determining the activity of a dipeptidase capable of cleaving Pro-Asn.

-

Preparation of Cell Lysate:

-

Harvest cells or tissue and wash with ice-old phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic enzymes. Determine the total protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the dipeptide substrate Pro-Asn (e.g., at a concentration of 1-10 mM), and any necessary cofactors (e.g., Mn2+ for some prolidases).

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of the cell lysate (e.g., 10-50 µg of total protein).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid to a final concentration of 5%) or by heat inactivation.

-

-

Quantification of Products:

-

The amount of released proline or asparagine can be quantified.

-

Proline Quantification: A common method is the ninhydrin assay. Briefly, the reaction mixture is mixed with glacial acetic acid and ninhydrin reagent and heated at 100°C. After cooling, the absorbance is measured at 520 nm. A standard curve using known concentrations of proline is used for quantification.

-

Asparagine Quantification: Asparagine can be measured using high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.

-

Caption: Workflow for measuring Pro-Asn dipeptidase activity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific peptides in complex biological samples.

-

Sample Preparation:

-

Extract small molecules, including dipeptides, from biological samples (e.g., plasma, tissue homogenate) using a protein precipitation method. Typically, this involves adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

-

Include an internal standard (e.g., a stable isotope-labeled version of Pro-Asn) in the extraction solvent for accurate quantification.

-

Dry the supernatant and reconstitute in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column.

-

Separate the dipeptide from other matrix components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Parent Ion Selection (Q1): Set the first quadrupole to select for the mass-to-charge ratio (m/z) of the protonated Pro-Asn molecule.

-

Fragmentation (Q2): Fragment the selected parent ion in the collision cell.

-

Fragment Ion Selection (Q3): Set the third quadrupole to detect specific fragment ions characteristic of Pro-Asn.

-

Quantify the amount of Pro-Asn in the sample by comparing its peak area to that of the internal standard.

-

Relevance in Drug Development

The enzymes involved in peptide metabolism, such as prolyl endopeptidase and various dipeptidases, are of significant interest in drug development. Inhibitors of prolyl endopeptidase have been investigated for neurological disorders. While Pro-Asn itself is not a known therapeutic target, understanding its metabolic pathway provides insight into the broader systems of peptide processing and amino acid recycling, which are crucial for cellular homeostasis and can be dysregulated in disease. The methodologies described here are fundamental to studying the effects of drug candidates on these pathways.

Prolyl-Asparagine (Pro-Asn): A Potential Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dipeptide Prolyl-Asparagine (Pro-Asn) is a metabolite resulting from protein catabolism, composed of the amino acids L-proline and L-asparagine.[1][2] While direct evidence for a dedicated cell signaling role for the free Pro-Asn dipeptide is currently limited, the well-established signaling functions of its constituent amino acids and the critical role of the Asparagine-Proline (Asn-Pro) sequence in protein regulation suggest a potential for Pro-Asn to act as a modulator of cellular pathways. This document explores the known biological context of Pro-Asn, delves into the signaling roles of proline and asparagine, examines the significance of the Asn-Pro motif in protein processing, and proposes a hypothetical signaling pathway for the Pro-Asn dipeptide. Detailed experimental protocols to investigate these hypotheses are provided, along with quantitative data from related systems to serve as a benchmark for future studies. This guide is intended to be a resource for researchers and drug development professionals interested in the untapped potential of small peptides in cell signaling.

Introduction: The Emerging Role of Dipeptides in Cell Signaling

Dipeptides, the smallest peptides, have long been considered transient intermediates in protein digestion and metabolism.[2] However, a growing body of evidence suggests that some dipeptides can exert specific physiological and cell-signaling effects.[2] These small molecules can be transported into cells via specific transporters, such as the Peptide Transporter 1 (PepT1), and subsequently modulate intracellular signaling cascades. A notable example is the dipeptide Prolyl-Glycine (Pro-Gly), which has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through the JAK2/STAT5 signaling pathway in a PepT1-dependent manner.[3]

Prolyl-Asparagine (Pro-Asn) is a dipeptide that has not yet been extensively studied for its potential signaling roles.[2] However, the unique structural and functional properties of its constituent amino acids, proline and asparagine, provide a strong rationale for investigating its biological activity. Proline metabolism is increasingly recognized for its role in redox balance, cell fate regulation, and its implications in neurological and psychiatric disorders.[4][5] Asparagine is a critical amino acid for the activation and proliferation of CD4+ T cells and plays a key role in the cellular response to glutamine deprivation.[6][7]

This technical guide will synthesize the existing knowledge on proline and asparagine signaling, explore the functional significance of the related Asn-Pro sequence in proteins, and based on this evidence, propose a hypothetical framework for the potential cell signaling role of the Pro-Asn dipeptide.

The Signaling Landscape of Proline and Asparagine

To understand the potential signaling functions of Pro-Asn, it is essential to first consider the established roles of its constituent amino acids.

Proline: A Multifaceted Regulator

Proline is unique among the proteinogenic amino acids due to its secondary amine structure, which imposes significant conformational constraints on peptides and proteins.[8] Beyond its structural role, proline metabolism is deeply intertwined with cellular signaling pathways:

-

Redox Balance and ROS Signaling: The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is linked to the mitochondrial electron transport chain and can influence the production of reactive oxygen species (ROS).[9] This positions proline metabolism as a modulator of ROS-dependent signaling pathways.

-

Neuromodulation: Dysregulated proline metabolism has been associated with neurological and psychiatric conditions.[4] L-proline can act as a neuromodulator, influencing both excitatory and inhibitory neurotransmission in the central nervous system.[5]

-

Stress Response: In plants, proline accumulation is a hallmark of the response to various environmental stresses, where it acts as an osmolyte, a metal chelator, and a signaling molecule to regulate gene expression.[10]

Asparagine: A Critical Nutrient and Signaling Cue

Asparagine is a non-essential amino acid that plays a crucial role in cellular metabolism and growth, particularly under conditions of nutrient stress.[8]

-

T-Cell Activation: Extracellular asparagine is essential for the optimal activation and proliferation of CD4+ T cells.[6][7] Depletion of asparagine can impair T-cell function, highlighting its importance in the immune response.

-

Metabolic Regulation: Asparagine biosynthesis, catalyzed by asparagine synthetase (ASNS), is tightly regulated and linked to glutamine metabolism.[11] It acts as a critical metabolic regulator, influencing the tricarboxylic acid (TCA) cycle and overall protein synthesis.[11]

-

Cancer Metabolism: The dependence of certain cancer cells on extracellular asparagine has led to the development of asparaginase-based therapies for acute lymphoblastic leukemia.[12] This underscores the importance of asparagine availability in cell proliferation.

The Asn-Pro Motif: A Signal for Proteolytic Cleavage

While the signaling role of the free Pro-Asn dipeptide is yet to be established, the reversed sequence, Asparaginyl-Proline (Asn-Pro), is a well-characterized motif with a critical signaling function within proteins. This motif acts as a trigger for regulated intramembrane proteolysis.

The most studied example is the cleavage of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid homeostasis. The Asn-Pro sequence within the first transmembrane segment of SREBP-2 is required for its cleavage by Site-2 Protease (S2P).[13] It is proposed that this motif acts as an N-terminal cap for a portion of the transmembrane α-helix, allowing a partial unwinding that exposes the peptide bond for cleavage by S2P.[13] This proteolytic event releases the N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis.

The existence of such a specific recognition and processing mechanism for the Asn-Pro sequence highlights the potential for proline-containing dipeptides to be involved in precise biological recognition events.

A Hypothetical Signaling Pathway for Prolyl-Asparagine

Based on the signaling paradigm of other dipeptides like Pro-Gly, we can propose a hypothetical signaling pathway for Pro-Asn. This model provides a testable framework for future research.

Caption: Hypothetical signaling pathway for Prolyl-Asparagine (Pro-Asn).

This proposed pathway involves the following key steps:

-

Cellular Uptake: Extracellular Pro-Asn is transported into the cell via a peptide transporter, such as PepT1.

-